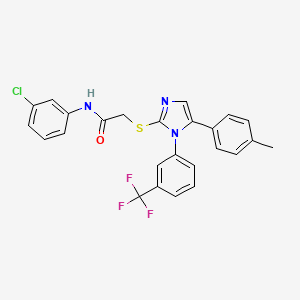
N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H19ClF3N3OS and its molecular weight is 501.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a central imidazole ring substituted with various functional groups, which contribute to its biological activity. The presence of a trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that this compound may exhibit multiple mechanisms of action, particularly as an inhibitor of specific kinases involved in cancer cell proliferation. The imidazole moiety is known to interact with various biological targets, including:
- Tyrosine Kinases : Inhibition of tyrosine kinases can prevent downstream signaling pathways that lead to tumor growth.
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells, which is critical for effective cancer treatment.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazole ring and the substitution patterns on the aromatic rings significantly influence the compound's potency. For instance:
- Chloro Substitution : The presence of a chlorine atom at the 3-position on the phenyl ring enhances kinase inhibition.
- Trifluoromethyl Group : This group appears to increase binding affinity to target proteins, as evidenced by molecular docking studies.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | c-MET Inhibition |
| MCF-7 (Breast Cancer) | 8.2 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 6.7 | Tyrosine Kinase Inhibition |
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC) :
A study investigated the efficacy of this compound in NSCLC models resistant to first-generation EGFR-TKIs. Results indicated that treatment restored sensitivity to EGFR-targeted therapies, suggesting a potential role in overcoming drug resistance. -
Combination Therapy :
In combination with other chemotherapeutic agents, this compound showed enhanced anticancer effects, highlighting its utility in polypharmacology approaches.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3OS/c1-16-8-10-17(11-9-16)22-14-30-24(32(22)21-7-2-4-18(12-21)25(27,28)29)34-15-23(33)31-20-6-3-5-19(26)13-20/h2-14H,15H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMCUELDKCKMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














